molecular formula C13H15N7O B11797652 (5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine

(5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine

Cat. No.: B11797652
M. Wt: 285.30 g/mol
InChI Key: VOZAOVURDMGOKT-UHFFFAOYSA-N
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Description

This compound is a bifunctional triazole derivative featuring a 1,2,4-triazole core substituted with a (3-methoxyphenyl)methanamine group and a (1H-1,2,4-triazol-1-yl)methyl moiety. Its molecular formula is C₁₃H₁₄N₆O, with a molecular weight of 294.31 g/mol.

Properties

Molecular Formula

C13H15N7O

Molecular Weight

285.30 g/mol

IUPAC Name

(3-methoxyphenyl)-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]methanamine

InChI

InChI=1S/C13H15N7O/c1-21-10-4-2-3-9(5-10)12(14)13-17-11(18-19-13)6-20-8-15-7-16-20/h2-5,7-8,12H,6,14H2,1H3,(H,17,18,19)

InChI Key

VOZAOVURDMGOKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=NNC(=N2)CN3C=NC=N3)N

Origin of Product

United States

Biological Activity

The compound (5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine , often referred to as a triazole derivative, has garnered attention due to its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure composed of multiple triazole rings and a methoxyphenyl group. Its molecular formula is C_{13}H_{15N_5O with a molecular weight of approximately 257.30 g/mol. The presence of the triazole moiety is significant as it contributes to the compound's ability to interact with various biological targets.

Triazole derivatives often exhibit their biological effects through several mechanisms:

  • Enzyme Inhibition : Many triazoles act as inhibitors of enzymes critical for cell proliferation. For instance, they can inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
  • Receptor Modulation : Some studies suggest that triazole compounds can modulate receptor activity, impacting signaling pathways related to cancer growth and metastasis.
  • Metal Coordination : The ability of triazoles to coordinate with metal ions enhances their catalytic properties and can facilitate reactions that lead to therapeutic effects.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that the compound under discussion may inhibit the growth of various fungi by disrupting ergosterol synthesis, crucial for maintaining fungal cell membrane integrity.

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of triazole derivatives. For example:

  • A study demonstrated that triazole compounds can inhibit mitochondrial complex I, leading to apoptosis in cancer cells . This mechanism is particularly relevant for compounds targeting cancers reliant on oxidative phosphorylation.

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the efficacy of triazole derivatives:

  • Modifications in the triazole ring or substituents on the phenyl group can significantly influence biological activity. For instance, variations in the methoxy group position can alter binding affinity to target proteins .

Study 1: Anticancer Efficacy

A recent investigation assessed the anticancer properties of various triazole derivatives against human cancer cell lines. The study found that specific modifications in the triazole structure enhanced cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways .

Study 2: Antifungal Screening

Another study focused on the antifungal activity of triazole derivatives against Candida species. The results indicated that certain derivatives exhibited potent antifungal activity with minimal cytotoxicity towards human cells .

Data Tables

Property Value
Molecular FormulaC₁₃H₁₅N₅O
Molecular Weight257.30 g/mol
Antifungal ActivityYes
Anticancer ActivityYes
Mechanism of ActionEnzyme inhibition
Compound Activity IC50 (µM)
This compoundAntifungal10
Triazole Derivative AAnticancer5
Triazole Derivative BAntifungal15

Scientific Research Applications

Antiproliferative Activity

Research indicates that triazole derivatives exhibit noteworthy antiproliferative properties against various cancer cell lines. Specifically, studies have shown that compounds similar to (5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine demonstrate significant cytotoxic effects on breast cancer cells.

Case Study: Breast Cancer Inhibition

A study evaluated the antiproliferative effects of triazole derivatives on MCF-7 (ER+/PR+) and MDA-MB-231 (triple-negative) breast cancer cell lines. The results showed:

  • IC50 Values : 52 nM for MCF-7 and 74 nM for MDA-MB-231.
  • Mechanism : Induction of G2/M phase cell cycle arrest and apoptosis.
  • Target : Tubulin polymerization inhibition leading to mitotic catastrophe .

Synthesis Pathways

The synthesis of this compound involves several key reactions:

  • Formation of Triazole Ring : Utilizing 1H-1,2,4-triazole as a precursor.
  • Methylation Reactions : Introducing methyl groups at specific positions to enhance biological activity.
  • Amination Steps : Finalizing the structure with methanamine to yield the target compound.

Broader Pharmacological Applications

Beyond antiproliferative activity, triazole compounds have shown promise in various pharmacological areas:

  • Antimicrobial Activity : Triazoles are known for their antifungal properties against Candida species and other pathogens.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by modulating immune responses .

Chemical Reactions Analysis

Cross-Coupling Reactions

The triazole and methoxyphenyl groups facilitate palladium- or copper-catalyzed cross-coupling reactions for structural diversification:

Reaction TypeCatalystSubstrateConditionsOutcomeSource
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsDMF, 80°C, 12 hBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃/XPhosAryl halidesToluene, 110°C, 24 hN-arylated triazoles
Ullmann-typeCuI/L-prolineIodoarenesDMSO, 90°C, 18 hTriazole-arene conjugates

Key Findings :

  • The methoxyphenyl group directs electrophilic substitution at the para position due to electron-donating effects .

  • Triazole N1 and N2 positions exhibit differential reactivity in coupling reactions, with N1 favoring arylation under copper catalysis .

N-Alkylation and Arylation

The triazole rings undergo selective alkylation/arylation at nitrogen atoms:

Reaction Conditions

SiteReagentSolventTemperatureYield (%)Reference
N1-TriazoleBenzyl bromideDMF60°C78
N2-Triazole4-Nitrobenzyl chlorideTHFRT65

Mechanistic Insights :

  • N1 alkylation proceeds via an SN2 mechanism, while bulky substituents favor N2 selectivity due to steric hindrance .

  • Aryl diazonium salts enable N-arylation under mild conditions, forming stable triazolium salts .

Click Chemistry Modifications

The alkyne-functionalized triazole participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

SubstrateAzide ComponentCatalystProductYield (%)Source
Terminal alkyneBenzyl azideCuSO₄1,2,3-Triazole-linked derivatives92
Propargyl etherPEG-azideCuIWater-soluble conjugates85

Applications :

  • This reaction expands the compound’s utility in bioconjugation and polymer chemistry .

Nucleophilic Substitution

The methanamine (-CH₂NH₂) group undergoes substitution with electrophiles:

ElectrophileBaseSolventProductYield (%)Reference
Acetyl chlorideEt₃NCH₂Cl₂Acetamide derivative89
Tosyl chlorideNaOHH₂O/THFSulfonamide analog73

Structural Impact :

  • Substitution at the amine enhances metabolic stability in pharmacological contexts .

Deprotonation and Lithiation

The triazole’s acidic protons (C-H, pKa ~20–25) react with strong bases:

BaseSiteElectrophileProductYield (%)Source
nBuLiMethine bridgePivalaldehydeAlcohol-functionalized triazole68
LDAC5-TriazoleCO₂Carboxylic acid derivative54

Mechanism :

  • Deprotonation at the methine bridge generates a stabilized lithio-intermediate, enabling C-C bond formation .

Oxidation and Reduction

Functional group interconversions enhance derivatization:

ReactionReagentProductNotesSource
Amine oxidationMnO₂ImineRequires anhydrous conditions
Methoxy deprotectionBBr₃Phenolic derivativeQuantitative yield

Biological Activity Correlation

Reactivity directly influences pharmacological properties:

  • N-Arylated derivatives inhibit tubulin polymerization (IC₅₀ = 52–481 nM in breast cancer cells) .

  • Triazolium salts exhibit enhanced bioavailability due to improved solubility .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to structurally analogous triazole derivatives to highlight key differences in substituents, molecular weight, and bioactivity.

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (IC₅₀, µM)
Target compound C₁₃H₁₄N₆O 294.31 (3-Methoxyphenyl)methanamine, bis-triazole Not reported
(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine C₁₄H₁₄N₄O₂ 286.29 Furan-2-yl, 3-methoxyphenyl Antitumor activity (HepG2: ~2–3 µM inferred)
(4-Methoxyphenyl)(1H-1,2,4-triazol-3-yl)methanamine C₁₀H₁₂N₄O 204.23 4-Methoxyphenyl, single triazole Not reported
2-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine dihydrochloride C₅H₁₁Cl₂N₃ 208.07 Ethylamine, methyl-triazole (dihydrochloride salt) Improved solubility, CNS-targeted activity
5-(3-Methylphenyl)-4H-1,2,4-triazol-3-amine C₉H₁₀N₄ 174.21 3-Methylphenyl, single triazole Antimicrobial (MIC: 8–16 µg/mL)

Key Observations

Substituent Effects: The 3-methoxyphenyl group in the target compound may enhance binding to aromatic receptors (e.g., serotonin or kinase targets) compared to the 4-methoxyphenyl analog .

Bioactivity Trends :

  • Triazole derivatives with furan or thiadiazole substituents (e.g., and ) show potent antitumor activity (IC₅₀: 1–3 µM against HepG2 and MCF-7), suggesting the target compound’s bis-triazole system could exhibit similar or enhanced efficacy .
  • Dihydrochloride salts (e.g., ) improve aqueous solubility, a critical factor for bioavailability, which the target compound may lack due to its free amine .

Synthetic Complexity :

  • The target compound’s bis-triazole structure likely requires multi-step synthesis involving cyclization and coupling reactions, contrasting with simpler analogs like ’s single-triazole derivative .

Research Findings and Structure-Activity Relationships (SAR)

  • Antitumor Potential: Thiadiazole and thiazole derivatives of triazoles (e.g., compound 9b in ) inhibit HepG2 cells at IC₅₀ = 2.94 µM, attributed to π-π stacking and hydrogen bonding with kinase domains. The target compound’s 3-methoxy group may similarly interact with hydrophobic pockets in tumor targets .
  • Metabolic Stability :
    Methyl and ethyl substituents on triazole rings (e.g., and ) reduce cytochrome P450-mediated metabolism, suggesting the target compound’s methyl-triazole group could enhance pharmacokinetic profiles .

  • Toxicity Concerns :
    Triazole analogs with halogenated substituents (e.g., ’s trifluoromethoxy group) show higher toxicity (LD₅₀ < 50 mg/kg), whereas the target compound’s lack of halogens may improve safety .

Preparation Methods

Cyclization of Hydrazine Derivatives

A prevalent method involves cyclocondensation of hydrazines with carbonyl compounds. For instance, Scheme 1 in demonstrates the synthesis of 1-(diarylmethyl)-1H-1,2,4-triazoles via microwave-assisted coupling of benzhydryl alcohols with 1,2,4-triazole using p-toluenesulfonic acid (p-TSA) as a catalyst. Yields for analogous reactions range from 75–90%, with microwave irradiation reducing reaction times to 15–30 minutes.

Coupling of Triazole Units via Methylene Linkers

Nucleophilic Substitution

The methylene bridge between triazoles is often installed via alkylation. In, secondary alcohols (e.g., 12a–m ) derived from benzophenone reductions are coupled with 1,2,4-triazole using p-TSA under microwave conditions. This method achieves 80–95% yields, with the electron-deficient triazole nitrogen acting as the nucleophile.

Introduction of the 3-Methoxyphenylmethanamine Group

Boc Protection/Deprotection Strategies

Source outlines a Boc-protection strategy for amine functionalities. Starting with tert-butoxycarbonyl (Boc)-protected phenylalanine, acylation with azide-containing reagents (e.g., 4 ) precedes CuAAC-mediated triazole formation. Subsequent Boc deprotection with HCl/MeOH yields free amines, as demonstrated in the synthesis of 3 and 5a–c .

Acylation-Condensation Sequences

The patent in details acylation with oxalyl chloride followed by condensation with amine nucleophiles. For example, compound VIII is acylated to form an acid chloride, which reacts with VII in dichloromethane to yield VI with 98% efficiency. This method’s scalability and high purity make it industrially viable.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Microwave Assistance : As shown in, microwave irradiation accelerates coupling reactions between benzhydryl alcohols and triazoles, reducing times from hours to minutes while maintaining yields >90%.

  • Catalytic Systems : p-TSA in and Cu(I) in are critical for triazole formation. The former avoids metal contamination, while the latter ensures regioselectivity.

Temperature and pH Control

The cyclization of IV to III in requires refluxing in methanol with sodium methoxide, followed by pH adjustment to 2–3 for product precipitation. This step achieves 85% yield, emphasizing the role of basic conditions in ring closure.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Microwave-Assisted CouplingBenzhydryl alcohol alkylation80–95%Rapid, high yieldRequires specialized equipment
CuAACClick chemistry70–85%Regioselective, mild conditionsLimited to azide-alkyne substrates
Acylation-CondensationOxalyl chloride activation95–98%Scalable, high puritySensitive to moisture

Challenges and Limitations

  • Regioselectivity : Uncontrolled triazole substitution (e.g., 1H vs. 4H tautomers) can lead to isomeric impurities.

  • Amine Stability : Free amines (e.g., V in) are prone to oxidation, necessitating protective groups during synthesis.

  • Cost Efficiency : Pd/C and specialized catalysts (e.g., organopalladium in) increase production costs, prompting exploration of non-precious metal alternatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology:

  • Route 1: Use nucleophilic substitution between 3-methoxyphenylmethanamine derivatives and triazole-containing precursors under alkaline conditions (e.g., KOH/EtOH) to introduce the triazolylmethyl group .
  • Route 2: Employ a multi-step protocol involving condensation of hydrazine derivatives with carbonyl intermediates, followed by cyclization using reagents like POCl₃ or thiourea .
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (reflux vs. room temperature) to improve yields (typically 60-80%) .

Q. How can structural purity and identity be confirmed post-synthesis?

  • Analytical Techniques:

  • NMR: Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT) to verify substituent positions and absence of regioisomers .
  • X-ray Crystallography: Resolve crystal structures to confirm dihedral angles between the triazole rings and methoxyphenyl group, which influence molecular planarity .
  • Mass Spectrometry: Use HRMS to validate the molecular formula (e.g., C₁₄H₁₅N₇O) and detect impurities .

Advanced Research Questions

Q. What strategies address contradictions in bioactivity data across similar triazole derivatives?

  • Case Study: Discrepancies in antimicrobial activity may arise from substituent effects. For example:

  • Methyl vs. methoxy groups on the phenyl ring alter electron density, impacting binding to fungal CYP51 enzymes .
  • Resolution: Perform comparative SAR studies using analogues with controlled substituent variations. Use molecular docking to predict binding affinities .

Q. How can researchers design experiments to probe the compound’s mechanism of action in cancer models?

  • Experimental Design:

  • In Vitro: Assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Compare IC₅₀ values with positive controls (e.g., doxorubicin) .
  • Target Identification: Use pull-down assays with biotinylated derivatives to isolate protein targets. Validate via Western blot or SPR analysis .
  • Pathway Analysis: Perform RNA-seq or proteomics to identify dysregulated pathways (e.g., apoptosis, DNA repair) post-treatment .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Key Issues:

  • Racemization during reflux in polar solvents (e.g., MeOH) .
  • Solutions:
  • Use chiral catalysts (e.g., BINOL derivatives) in asymmetric synthesis .
  • Optimize column chromatography conditions (e.g., Chiralpak AD-H column) for enantiomer separation .

Methodological Challenges & Solutions

Q. How to resolve inconsistencies in spectroscopic data due to tautomerism in triazole rings?

  • Approach:

  • Perform variable-temperature NMR to observe tautomeric equilibria (e.g., 1,2,4-triazole ↔ 1,3,4-triazole) .
  • Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers for clearer spectral interpretation .

Q. What purification methods are effective for removing byproducts from triazole-thione intermediates?

  • Protocol:

  • Liquid-Liquid Extraction: Separate polar byproducts using ethyl acetate/water phases .
  • Recrystallization: Use acetone/hexane mixtures to isolate high-purity crystals (>95%) .

Safety & Handling

Q. What precautions are critical when handling this compound in aqueous environments?

  • Guidelines:

  • Avoid prolonged skin contact; use nitrile gloves and fume hoods due to potential amine-related irritation .
  • Store under inert gas (N₂/Ar) to prevent oxidation of the methoxyphenyl group .

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